molecular formula C6H4BrNO2 B2366712 6-Bromo-2-hydroxynicotinaldehyde CAS No. 1289118-74-6

6-Bromo-2-hydroxynicotinaldehyde

Cat. No.: B2366712
CAS No.: 1289118-74-6
M. Wt: 202.007
InChI Key: SZDHHKVTOUVAHK-UHFFFAOYSA-N
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Description

6-Bromo-2-hydroxynicotinaldehyde (CAS: 1289118-74-6) is a heterocyclic aromatic compound with the molecular formula C₆H₄BrNO₂ and a molecular weight of 202.01 g/mol . It belongs to the nicotinaldehyde family, characterized by a pyridine ring substituted with a bromine atom at position 6, a hydroxyl group at position 2, and an aldehyde functional group at position 3 (Figure 1). This compound is primarily used in research settings, particularly in medicinal chemistry and drug discovery, due to its reactive aldehyde moiety, which facilitates coupling reactions.

Key properties include:

  • Purity: >98% (HPLC)
  • Solubility: Soluble in DMSO and other polar aprotic solvents; stock solutions require preparation at 10 mM concentration.
  • Storage: Stable at -80°C for 6 months or -20°C for 1 month in single-use aliquots to prevent degradation .

Properties

IUPAC Name

6-bromo-2-oxo-1H-pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-5-2-1-4(3-9)6(10)8-5/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDHHKVTOUVAHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-hydroxynicotinaldehyde typically involves the bromination of 2-hydroxynicotinaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane under controlled temperature conditions to ensure selective bromination at the 6th position .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-hydroxynicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Palladium-catalyzed Suzuki-Miyaura coupling in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: 6-Bromo-2-hydroxynicotinic acid.

    Reduction: 6-Bromo-2-hydroxy-3-pyridinemethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-2-hydroxynicotinaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-hydroxynicotinaldehyde largely depends on its interaction with biological targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The presence of the bromine atom and hydroxyl group can facilitate interactions with specific amino acid residues in the enzyme’s active site, enhancing its inhibitory potency .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The reactivity, solubility, and applications of 6-Bromo-2-hydroxynicotinaldehyde are influenced by its unique substituents. Below is a comparison with structurally related compounds (Table 1):

Table 1: Key Properties of this compound and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
This compound 1289118-74-6 C₆H₄BrNO₂ 202.01 -Br, -OH, -CHO Research, medicinal chemistry
6-Bromo-4-methylnicotinaldehyde 926294-07-7 C₇H₆BrNO 200.03 -Br, -CH₃, -CHO Organic synthesis intermediates
2-Bromo-6-methoxynicotinaldehyde 1060810-41-4 C₇H₆BrNO₂ 216.03 -Br, -OCH₃, -CHO Pharmaceuticals, skincare
6-Bromo-2-methoxypyridin-3-amine 89466-18-2 C₆H₇BrN₂O 203.04 -Br, -OCH₃, -NH₂ Agrochemical intermediates
Key Observations :

Substituent Effects on Reactivity :

  • The hydroxyl group (-OH) in this compound enhances polarity and hydrogen-bonding capacity, making it more hydrophilic than analogs with methoxy (-OCH₃) or methyl (-CH₃) groups. This increases its solubility in polar solvents like DMSO but may reduce stability under acidic conditions .
  • Methoxy-substituted analogs (e.g., 2-Bromo-6-methoxynicotinaldehyde) exhibit greater lipophilicity, favoring applications in drug delivery systems or skincare formulations .

Positional Isomerism: Bromine placement significantly alters electronic properties.

Functional Group Diversity :

  • Replacement of the aldehyde (-CHO) with an amine (-NH₂) in 6-Bromo-2-methoxypyridin-3-amine shifts its utility toward agrochemical synthesis, where amine groups are critical for pesticidal activity .

Physicochemical and Application-Based Differences

Solubility and Stability :
  • The hydroxyl group in this compound necessitates stringent storage conditions (-80°C) to prevent oxidation, whereas methoxy-substituted analogs (e.g., 2-Bromo-6-methoxynicotinaldehyde) are more stable at room temperature .
  • Methyl-substituted derivatives (e.g., 6-Bromo-4-methylnicotinaldehyde) demonstrate moderate solubility in ethanol, broadening their use in industrial-scale reactions .

Biological Activity

6-Bromo-2-hydroxynicotinaldehyde (CAS Number: 1289118-74-6) is a compound of increasing interest in biochemical research due to its unique structural properties and potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a bromine atom and a hydroxyl group attached to a pyridine ring. This specific arrangement enhances its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry.

The biological activity of this compound primarily involves enzyme inhibition. The compound can bind to the active sites of various enzymes, blocking substrate access and inhibiting their activities. Its mechanism is influenced by the presence of the bromine atom and hydroxyl group, which facilitate interactions with specific amino acid residues in enzyme active sites.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on several enzymes, including glycogen synthase kinase 3 (GSK-3). Research indicates that it exhibits significant inhibitory activity against GSK-3β, with an IC50 value of approximately 3.39 μM . This inhibition is crucial as GSK-3 is involved in various cellular processes, including metabolism and cell signaling.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. In vitro studies indicate that it can inhibit the growth of various pathogenic bacteria, suggesting potential applications in developing antimicrobial agents.

Research Findings and Case Studies

Numerous studies have evaluated the biological potential of this compound. Below are summarized findings from notable research:

StudyFocusKey Findings
Enzyme InhibitionDemonstrated significant inhibition of GSK-3β with an IC50 of 3.39 μM.
Antimicrobial ActivityExhibited antibacterial effects against Staphylococcus aureus and Escherichia coli.
Chemical ReactivityAnalyzed various reactions including oxidation and substitution, highlighting its versatility in synthetic chemistry.

Comparison with Related Compounds

This compound's biological activity can be contrasted with similar compounds:

CompoundKey DifferencesBiological Activity
2-HydroxynicotinaldehydeLacks bromine; less reactiveWeaker enzyme inhibition
6-Bromo-3-hydroxypyridineHydroxyl group at different positionDifferent reactivity
6-Bromo-2-methoxynicotinaldehydeContains methoxy group; affects solubilityAltered biological activity

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